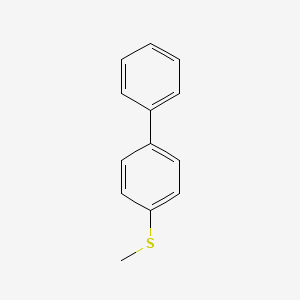










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][CH:3]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>COCCOC.O>[C:10]1([C:2]2[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4|
|


|
Name
|
{[(t-Bu)2P(OH)]2PdCl}2
|
|
Quantity
|
140 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.03 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)SC
|
|
Name
|
|
|
Quantity
|
1.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
4.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 100 mL of reactor equipped with magnetic stir bar
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 12 h until the starting material
|
|
Duration
|
12 h
|
|
Type
|
CUSTOM
|
|
Details
|
was completely consumed
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 300 mL of hexane and 100 mL of H2O
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
organic layer was washed with H2O (2×100 mL), brine (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried over mgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
solvents removed from the filtrate by rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was chromatographed on silicon gel
|
|
Type
|
CONCENTRATION
|
|
Details
|
The eluate was concentrated by rotary evaporation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)SC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |